molecular formula C13H12N2O3S B397094 4-METHOXY-N'-(THIOPHENE-2-CARBONYL)BENZOHYDRAZIDE

4-METHOXY-N'-(THIOPHENE-2-CARBONYL)BENZOHYDRAZIDE

Cat. No.: B397094
M. Wt: 276.31g/mol
InChI Key: JVXFQHZRELYCMM-UHFFFAOYSA-N
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Description

N’-(4-methoxybenzoyl)-2-thiophenecarbohydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a methoxybenzoyl group attached to a thiophenecarbohydrazide moiety, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methoxybenzoyl)-2-thiophenecarbohydrazide typically involves the reaction of 4-methoxybenzoyl chloride with 2-thiophenecarbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methoxybenzoyl)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(4-methoxybenzoyl)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls, leading to cell lysis. In cancer research, it is believed to interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-methoxybenzoyl)-2-thiophenecarbohydrazide is unique due to its combination of a methoxybenzoyl group and a thiophenecarbohydrazide moiety, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31g/mol

IUPAC Name

N'-(4-methoxybenzoyl)thiophene-2-carbohydrazide

InChI

InChI=1S/C13H12N2O3S/c1-18-10-6-4-9(5-7-10)12(16)14-15-13(17)11-3-2-8-19-11/h2-8H,1H3,(H,14,16)(H,15,17)

InChI Key

JVXFQHZRELYCMM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CS2

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CS2

Origin of Product

United States

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